Dde Biotin-PEG4-azide

Catalog No.
S525218
CAS No.
1802907-93-2
M.F
C32H53N7O8S
M. Wt
695.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dde Biotin-PEG4-azide

CAS Number

1802907-93-2

Product Name

Dde Biotin-PEG4-azide

IUPAC Name

N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C32H53N7O8S

Molecular Weight

695.88

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

HUAWNOKWZYCBQA-LFERIPGTSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1

solubility

Soluble in DMSO

Synonyms

Dde Biotin-PEG4-azide

The exact mass of the compound Dde Biotin-PEG4-azide is 695.3676 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dde Biotin-PEG4-azide (CAS 1802907-93-2) is a highly specialized, bioorthogonal affinity reagent designed to overcome the elution bottlenecks of the streptavidin-biotin interaction. It features an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a hydrophilic PEG4 spacer to maintain aqueous solubility and reduce steric hindrance, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker . Unlike standard biotinylation reagents that form essentially irreversible complexes with streptavidin, the Dde linker allows for the quantitative release (>90%) of captured biomolecules under mild conditions using 2% aqueous hydrazine. This controlled cleavability makes it a critical procurement choice for chemical proteomics, activity-based protein profiling (ABPP), and complex interactome studies where high-purity target recovery is paramount.

Substituting Dde Biotin-PEG4-azide with generic non-cleavable biotin-azide or disulfide-cleavable (SS-biotin) alternatives introduces severe workflow limitations in proteomic applications. The streptavidin-biotin interaction is exceptionally strong, meaning non-cleavable probes require harsh elution conditions—such as boiling in SDS or high concentrations of chaotropic salts—which co-elute endogenously biotinylated proteins, non-specifically bound background proteins, and streptavidin monomers, severely contaminating mass spectrometry (MS) samples . Conversely, while disulfide-cleavable linkers offer mild release, they are fundamentally incompatible with intracellular reducing environments and standard proteomic sample preparation steps that utilize dithiothreitol (DTT) or TCEP for protein reduction [1]. The Dde linker solves both issues by providing a bioorthogonal cleavage mechanism (hydrazine) that is entirely stable to reducing agents, allowing for rigorous on-bead reduction and alkylation without premature payload loss [1].

Superior Peptide Identification Yield in Chemoproteomics

In comparative chemoproteomic workflows, the choice of cleavable linker directly dictates the depth of the identified proteome. A head-to-head evaluation of N-terminal peptide enrichment demonstrated that Dde-biotin-azide vastly outperformed standard non-cleavable biotin azide. The Dde-cleavable probe enabled the identification of 7,950 unique peptides, representing a >3.5-fold increase in data density compared to the 2,241 peptides recovered using non-cleavable biotin azide [1].

Evidence DimensionNumber of unique peptides identified via LC-MS/MS
Target Compound Data7,950 peptides (Dde-biotin-azide)
Comparator Or Baseline2,241 peptides (Non-cleavable biotin azide)
Quantified Difference>3.5-fold increase in peptide identification yield
ConditionsN-terminomics enrichment on neutravidin resin followed by LC-MS/MS analysis

Procurement of the Dde-cleavable variant directly translates to significantly higher target discovery rates and deeper proteome coverage in MS-based workflows.

High-Efficiency Target Release Under Mild Conditions

The primary failure point of standard biotin affinity purification is incomplete or highly contaminated elution. Dde Biotin-PEG4-azide addresses this by enabling highly efficient target release. Treatment with 2% aqueous hydrazine yields >90% cleavage efficiency of the Dde linker, allowing for the clean recovery of captured biomolecules . In contrast, non-cleavable biotin requires boiling in denaturing buffers, which often fails to achieve complete elution and strips non-specific contaminants from the resin .

Evidence DimensionElution / Cleavage Efficiency
Target Compound Data>90% target release
Comparator Or BaselineNon-cleavable biotin (variable release, high contamination)
Quantified DifferenceNear-quantitative specific release vs. non-specific bulk elution
Conditions2% aqueous hydrazine, mild conditions

Ensures maximum recovery of low-abundance target proteins while maintaining sample purity critical for downstream analysis.

Predictable Mass Spectrometry Compatibility via Defined Residual Mass Tag

For automated bioinformatics analysis in proteomics, the chemical remnant left on a peptide after linker cleavage must be uniform and predictable. Cleavage of the Dde linker by hydrazine leaves a precise, small molecular fragment of exactly 100.07 Da on the labeled amino acid residue . This is a distinct advantage over non-cleavable PEGylated biotin probes, which leave bulky, variable PEG-biotin remnants after trypsin digestion that complicate MS/MS fragmentation spectra and reduce peptide scoring confidence [1].

Evidence DimensionResidual mass tag on labeled peptides
Target Compound DataPrecise +100.07 Da mass shift
Comparator Or BaselineNon-cleavable Biotin-PEG4 (bulky, variable mass additions)
Quantified Difference100.07 Da vs. >500 Da variable PEG-biotin remnants
ConditionsPost-cleavage LC-MS/MS bioinformatics search parameters

A small, defined mass shift simplifies database searching and significantly improves the confidence of identifying modified sites in automated proteomics workflows.

Enhanced Labeling Efficiency vs. Photocleavable (PC) Linkers

When selecting a cleavable linker for sensitive applications like O-GlcNAc mapping, Dde linkers demonstrate superior performance over photocleavable alternatives. In a direct comparison, protein lysates labeled with an alkyne-Dde-biotin probe showed a markedly stronger biotin signal post-labeling and a lower residual signal post-cleavage compared to a widely used alkyne-photocleavable (PC) biotin linker [1]. The Dde linker provides quantitative chemical cleavage without the need for UV irradiation, which can cause crosslinking or suffer from poor tissue penetration [1].

Evidence DimensionLabeling efficiency and cleavage completeness
Target Compound DataDde-biotin linker (high labeling signal, low residual signal)
Comparator Or BaselinePhotocleavable (PC) biotin linker (lower labeling signal, higher residual signal)
Quantified DifferenceQualitatively stronger biotinylation and more complete release
ConditionsCuAAC labeling of azide-tagged O-GlcNAc proteins followed by 2% hydrazine vs. 365 nm UV cleavage

Buyers targeting complex post-translational modifications should prioritize Dde over PC linkers to maximize both capture efficiency and release completeness.

Activity-Based Protein Profiling (ABPP)

Ideal for identifying drug targets or enzyme active sites from whole-cell lysates. The Dde linker allows researchers to perform stringent on-bead washing and on-bead reduction/alkylation before cleanly releasing the target peptides with hydrazine, eliminating background noise that plagues non-cleavable probes [1].

Nascent Proteome and Translatome Profiling

Perfect for O-propargyl-puromycin (OPP) based identification of newly synthesized proteins. The compound captures alkyne-tagged nascent chains and releases them efficiently, overcoming the non-specific binding issues associated with standard on-bead trypsin digestion protocols[2].

Mapping of Post-Translational Modifications (PTMs)

Highly recommended for enriching low-abundance PTMs, such as O-GlcNAcylation. The precise 100.07 Da residual mass tag left by Dde cleavage simplifies MS/MS database searching, directly leading to higher confidence in site-specific PTM identification compared to photocleavable alternatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

695.3676

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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